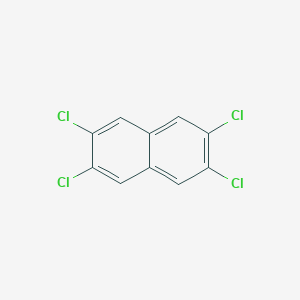

2,3,6,7-Tetrachloronaphthalene

描述

2,3,6,7-Tetrachloronaphthalene is a polychlorinated naphthalene, a class of compounds derived from naphthalene through the substitution of hydrogen atoms with chlorine atoms. This compound is characterized by the presence of four chlorine atoms at the 2, 3, 6, and 7 positions on the naphthalene ring. It has the molecular formula C10H4Cl4 and a molecular weight of 265.95 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: 2,3,6,7-Tetrachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3), at elevated temperatures. The reaction proceeds through a series of electrophilic aromatic substitution steps, resulting in the formation of the tetrachlorinated product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure the selective chlorination of naphthalene at the desired positions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

化学反应分析

Types of Reactions: 2,3,6,7-Tetrachloronaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chlorinated naphthoquinones.

Reduction: Reduction reactions can lead to the formation of partially dechlorinated naphthalenes.

Substitution: Electrophilic substitution reactions can introduce other functional groups onto the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) for nitration and sulfonation reactions.

Major Products:

Oxidation: Chlorinated naphthoquinones.

Reduction: Partially dechlorinated naphthalenes.

Substitution: Nitrated or sulfonated derivatives of this compound.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C10H4Cl4

- Molecular Weight : 265.95 g/mol

- CAS Number : 34588-40-4

The compound is characterized by its four chlorine substituents on the naphthalene ring, which significantly influence its chemical behavior and interactions.

Environmental Remediation

2,3,6,7-Tetrachloronaphthalene has been studied for its potential in environmental remediation processes due to its ability to undergo dechlorination reactions. Research indicates that it can be degraded using various catalysts, including iron-aluminum composite oxides.

Case Study: Degradation Mechanism

A study published in the RSC Advances journal examined the degradation of this compound over Fe–Al composite oxides. The findings showed that successive hydrodechlorination reactions occurred, resulting in the formation of lower chlorinated naphthalenes. This process is crucial for developing effective remediation strategies for chlorinated compounds in contaminated sites .

| Chlorinated Naphthalenes | Reaction Yield (%) |

|---|---|

| 1,2,3-Trichloronaphthalene | 71.5 - 77.7 |

| 1,2-Dichloronaphthalene | Variable |

| Monochloronaphthalenes | Detected |

Material Science Applications

The compound is also utilized in material science for the synthesis of polymers and other materials due to its thermal stability and electrical insulating properties.

Polymer Synthesis

Research indicates that derivatives of this compound can be used to create polyimides and other high-performance polymers. These materials exhibit excellent thermal stability and mechanical properties suitable for aerospace and electronic applications.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. Its chlorinated structure allows for further functionalization and modification.

Synthesis of Tetracarboxylic Acid Derivatives

A patent describes a method for synthesizing this compound-1,4,5,8-tetracarboxylic acid derivatives through the oxidation of perchlorodiazapyrene in acidic conditions. This process highlights the compound's utility in producing complex organic molecules .

Toxicological Studies

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies indicate potential health risks associated with exposure to this compound:

作用机制

The mechanism of action of 2,3,6,7-Tetrachloronaphthalene involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate certain receptors, such as the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism. This interaction can lead to the induction of enzymes responsible for the detoxification and elimination of the compound from the body .

相似化合物的比较

- 1,2,3,4-Tetrachloronaphthalene

- 1,2,3,5-Tetrachloronaphthalene

- 1,2,3,6-Tetrachloronaphthalene

- 1,2,3,7-Tetrachloronaphthalene

Comparison: 2,3,6,7-Tetrachloronaphthalene is unique due to the specific positions of the chlorine atoms on the naphthalene ring. This unique arrangement influences its chemical reactivity, physical properties, and biological effects. For example, 1,2,3,4-Tetrachloronaphthalene is more polar than this compound, leading to differences in solubility and reactivity .

生物活性

2,3,6,7-Tetrachloronaphthalene (TCN) is a chlorinated aromatic hydrocarbon that has garnered attention due to its potential biological activities and environmental implications. As a member of the polychlorinated naphthalene (PCN) family, TCN's structure consists of four chlorine atoms substituted on a naphthalene ring, specifically at the 2, 3, 6, and 7 positions. This article aims to provide a comprehensive overview of its biological activity, including toxicity, endocrine disruption potential, and degradation pathways.

- Chemical Formula : CHCl

- CAS Number : 34588-40-4

- Molecular Weight : 265.00 g/mol

Acute Toxicity

The acute toxicity of TCN has been evaluated in various animal models. The LD50 for guinea pigs is reported to be greater than 3 mg/kg . In studies with rats and mice, TCN exhibited significant toxicity, leading to various physiological effects.

Chronic Toxicity and Carcinogenicity

Long-term exposure studies indicate that TCN may have carcinogenic potential. Research has shown that exposure to chlorinated naphthalenes can lead to liver and kidney damage as well as alterations in hematological parameters .

Estrogenic and Androgenic Activity

Recent studies have assessed the endocrine-disrupting properties of TCN. In vitro assays using yeast estrogen and androgen screens (YES/YAS) demonstrated that TCN exhibits both anti-estrogenic and anti-androgenic activities . This suggests that TCN may interfere with hormonal functions in exposed organisms.

Biodegradation Pathways

The degradation of TCN is crucial for understanding its environmental impact. Studies have shown that TCN can undergo reductive dechlorination under anaerobic conditions, leading to the formation of less chlorinated naphthalene derivatives. The primary degradation pathway involves successive hydrodechlorination reactions facilitated by specific catalysts such as iron-aluminum composite oxides .

Degradation Mechanism

The proposed degradation pathway for TCN includes:

- Hydrodechlorination : Initial removal of chlorine atoms from the aromatic ring.

- Formation of Intermediates : Generation of trichloronaphthalenes (TrCNs), dichloronaphthalenes (DiCNs), and monochloronaphthalenes (MoCNs).

- Final Products : Ultimately leading to non-toxic end products through complete mineralization.

Case Study 1: Toxicity in Aquatic Organisms

A study conducted on fish species exposed to TCN showed significant bioaccumulation and adverse effects on reproduction and growth rates. The findings underscore the compound's potential risk to aquatic ecosystems.

Case Study 2: Endocrine Disruption in Mammals

Research involving female rats demonstrated that exposure to TCN resulted in altered hormone levels, particularly affecting estrogen and testosterone synthesis. This highlights the need for further investigation into the long-term reproductive effects of TCN on wildlife and humans.

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 2,3,6,7-Tetrachloronaphthalene in environmental samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method for quantifying chlorinated naphthalenes due to its sensitivity and selectivity. For environmental matrices (e.g., soil, water), sample preparation involves extraction using accelerated solvent extraction (ASE) with non-polar solvents like hexane, followed by cleanup with silica gel columns to remove interfering compounds. Quantification requires isotope dilution with deuterated internal standards (e.g., naphthalene-d10) to correct for matrix effects. Detection limits typically range from 0.1–1 ng/g depending on the matrix complexity .

Q. How can researchers synthesize this compound with high purity?

Methodological Answer: Synthesis involves direct chlorination of naphthalene using chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) under controlled temperature (60–80°C). The reaction mixture is purified via column chromatography using silica gel and hexane/dichloromethane gradients. Purity (>95%) is validated using melting point analysis, nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS). Note that positional isomers (e.g., 1,2,5,6-tetrachloronaphthalene) may require separation using preparative HPLC .

Q. What are the primary environmental sources and persistence mechanisms of this compound?

Methodological Answer: Sources include historical industrial applications (e.g., capacitor dielectrics, wood preservatives) and inadvertent byproducts of combustion processes. Environmental persistence is attributed to its high log Kow (octanol-water partition coefficient, ~6.2), which promotes bioaccumulation in lipid-rich tissues. Degradation studies under UV light show half-lives of 14–28 days in aquatic systems, with photolytic dechlorination as the primary pathway. Sediment adsorption models indicate strong binding to organic carbon (Koc = 10⁴–10⁵ L/kg) .

Advanced Research Questions

Q. What strategies enable congener-specific analysis of polychlorinated naphthalenes (PCNs) like this compound?

Methodological Answer: Congener-specific analysis requires high-resolution gas chromatography (HRGC) coupled with HRMS, using a DB-5MS capillary column (60 m × 0.25 mm) and electron impact ionization. Isomer separation is optimized with a temperature gradient of 50°C (2 min) to 300°C at 3°C/min. For complex matrices, multidimensional GC (GC×GC) with a polar/non-polar column set enhances resolution. Quantification relies on relative response factors calibrated against certified standards (e.g., Halowax mixtures), with interlaboratory validation to address variability in congener patterns .

Q. How can conflicting toxicological data on this compound be resolved?

Methodological Answer: Discrepancies in toxicity studies often arise from differences in exposure models (e.g., in vitro vs. in vivo) or purity of test compounds. A tiered approach is recommended:

- Step 1: Validate compound purity (>98%) via GC-MS and NMR.

- Step 2: Use standardized assays (e.g., OECD TG 455 for aryl hydrocarbon receptor activation) to assess dioxin-like activity.

- Step 3: Conduct meta-analyses of existing data, prioritizing studies with robust controls and exposure metrics. For example, conflicting results on hepatotoxicity may reflect differential metabolic activation via CYP1A1/2 isoforms, which can be clarified using knockout rodent models .

Q. What advanced techniques elucidate the degradation pathways of this compound in anaerobic environments?

Methodological Answer: Reductive dechlorination under anaerobic conditions can be studied using stable isotope probing (SIP) with ¹³C-labeled naphthalene. Microbial consortia from PCB-contaminated sediments are incubated in anoxic microcosms with lactate as an electron donor. Degradation intermediates (e.g., trichloro- and dichloronaphthalenes) are identified via LC-Orbitrap MS. Metagenomic sequencing of enriched communities reveals key dehalogenase genes (e.g., pceA, rdhA), while qPCR tracks gene expression dynamics during dechlorination .

Q. How can researchers mitigate matrix interference when detecting this compound in biota?

Methodological Answer: Lipid-rich samples (e.g., fish liver) require pressurized liquid extraction (PLE) with acetone/hexane (1:1), followed by gel permeation chromatography (GPC) to remove lipids. Further cleanup uses sulfuric acid-impregnated silica gel to oxidize co-extracted organic matter. For ultra-trace detection (ppt levels), employ a tandem MS/MS system with multiple reaction monitoring (MRM) transitions (e.g., m/z 306 → 270 for quantification, m/z 306 → 235 for confirmation). Recovery rates (70–120%) should be validated using spiked matrix-matched calibrants .

属性

IUPAC Name |

2,3,6,7-tetrachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4/c11-7-1-5-2-9(13)10(14)4-6(5)3-8(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTLUUBHRXWFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188145 | |

| Record name | 2,3,6,7-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34588-40-4 | |

| Record name | 2,3,6,7-Tetrachloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34588-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2,3,6,7-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034588404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6,7-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。